Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate
Description
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, an ethoxy group, and an amido group attached to a benzene ring
Properties
IUPAC Name |
methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-3-23-15-9-6-12(10-14(15)18)16(20)19-13-7-4-11(5-8-13)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWSVAUSYIBGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate typically involves a multi-step process. One common method starts with the bromination of 4-ethoxybenzoic acid to introduce the bromine atom. This is followed by the formation of the amide bond through a reaction with an appropriate amine. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amido group.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the ethoxy group.
Major Products
Substitution: Products with different halogens or other substituents replacing the bromine atom.
Reduction: Dehalogenated products or modified amides.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Scientific Research Applications
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the amido group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Lacks the ethoxy and amido groups, making it less versatile in biological applications.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
Methyl 4-(4-bromophenyl)benzoate: Contains a bromophenyl group, offering different steric and electronic properties.
Uniqueness
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, while the amido group allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 4-(3-bromo-4-ethoxybenzamido)benzoate is a compound of interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethoxy group attached to a benzamide backbone. Its chemical formula is , and it has a molecular weight of approximately 328.19 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that compounds related to this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that similar compounds inhibit fungal pathogens such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agriculture as fungicides .
- Pharmacological Effects : The compound has been investigated for its potential pharmacological effects, including anti-inflammatory and analgesic properties. Similar benzamide derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for therapeutic development in treating inflammatory diseases .
- Plant Growth Regulation : The compound has been observed to influence plant growth positively, acting as a growth regulator. This property is particularly beneficial in agricultural settings where enhancing crop yield and health is crucial .
Antimicrobial Efficacy
A study conducted on various benzamide derivatives, including this compound, demonstrated their effectiveness against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for agricultural applications.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 25 | Cytospora mandshurica |
| Related Compound A | 30 | Coniella diplodiella |
| Related Compound B | 10 | Fusarium oxysporum |
Anti-inflammatory Activity
In a pharmacological study evaluating the anti-inflammatory effects of similar compounds, this compound was shown to inhibit pro-inflammatory cytokines in vitro. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
